3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Catalog No.
S13007703
CAS No.
653572-66-8
M.F
C20H19NO6
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

CAS Number

653572-66-8

Product Name

3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)pyrrole-2,5-dione

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H19NO6/c1-24-13-7-5-11(9-15(13)26-3)17-18(20(23)21-19(17)22)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,21,22,23)

InChI Key

HZJYSWGFUMRFAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)OC)OC)OC

3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic compound belonging to the pyrrole family, characterized by a pyrrole ring with two 3,4-dimethoxyphenyl substituents at the 3 and 4 positions. Its chemical formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 342.34 g/mol. The structure features a conjugated system that contributes to its potential biological activities and chemical reactivity.

Due to its functional groups:

  • Oxidation: The methoxy groups can be oxidized to form quinone derivatives, which may enhance biological activity or alter reactivity.
  • Reduction: The compound can undergo reduction reactions, potentially affecting the electronic properties of the pyrrole ring.
  • Condensation Reactions: It can react with aldehydes or ketones to form imine derivatives, expanding its application in organic synthesis .

Research indicates that compounds similar to 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione exhibit various biological activities:

  • Antioxidant Activity: Compounds derived from pyrrole structures often show significant antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer Potential: Some studies suggest that derivatives of pyrrole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties: There is evidence of antimicrobial activity associated with similar pyrrole compounds, making them potential candidates for pharmaceutical development .

The synthesis of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions:

  • Formation of Pyrrole Ring: Initial synthesis may involve the cyclization of appropriate precursors containing nitrogen and carbon sources.
  • Substitution Reactions: The introduction of 3,4-dimethoxyphenyl groups is often achieved via electrophilic aromatic substitution or coupling reactions.
  • Final Functionalization: Additional steps may be necessary to introduce functional groups or modify existing ones to achieve the desired compound.

For instance, one method involves reacting 3,4-dimethyl-1H-pyrrole-2-carboxylic acid derivatives with substituted phenols under acidic conditions to yield the target compound .

The unique structure and properties of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione make it suitable for various applications:

  • Pharmaceuticals: Its potential anticancer and antioxidant properties suggest applications in drug development.
  • Materials Science: Due to its electronic properties, it could be utilized in organic electronics or as a dye in photonic applications.
  • Agricultural Chemicals: Its antimicrobial activity may allow for use in developing new pesticides or fungicides.

Interaction studies are crucial for understanding how 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Cellular

Several compounds share structural similarities with 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructureUnique Features
3,4-Bis(4-methoxyphenyl)-1H-pyrrole-2,5-dioneStructureContains only para-methoxy substitutions; potential differences in biological activity due to substitution pattern.
3-(4-Methoxyphenyl)-1H-pyrrole-2,5-dioneStructureHas a single methoxy substitution; simpler structure may lead to different reactivity.
3-(2-Hydroxyphenyl)-1H-pyrrole-2,5-dioneStructureHydroxy group may enhance solubility and alter interaction with biological targets.

Uniqueness: The dual presence of dimethoxy groups on phenyl rings in 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione enhances its electron-rich character compared to other similar compounds. This characteristic may contribute to its distinct biological activities and reactivity patterns.

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, which precisely describes its molecular architecture. The core structure consists of a pyrrole-2,5-dione ring (a five-membered heterocycle with two ketone groups at positions 2 and 5) substituted at positions 3 and 4 with 3,4-dimethoxyphenyl groups. The numbering begins at the nitrogen atom (position 1), with ketone functionalities at positions 2 and 5.

The structural formula (Figure 1) highlights the following features:

  • Pyrrole-2,5-dione core: A planar, conjugated system with alternating single and double bonds, stabilized by resonance.
  • 3,4-Dimethoxyphenyl substituents: Two aromatic rings attached to the pyrrole core, each bearing methoxy (-OCH₃) groups at the 3 and 4 positions relative to the point of attachment.
PropertyValue
Molecular formulaC₂₀H₁₉NO₆
Molecular weight369.37 g/mol
SMILES notationO=C1NC(=O)C(C2=CC(=C(OC)C=C2)OC)=C(C3=CC(=C(OC)C=C3)OC)C1

The methoxy groups enhance the electron-rich nature of the aromatic rings, influencing the compound’s reactivity and interactions with biological targets.

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers across chemical databases:

Identifier TypeValueSource
CAS Registry Number653572-66-8
PubChem Substance ID504496492
Other Synonyms- 1H-Pyrrole-2,5-dione, 3,4-bis(3,4-dimethoxyphenyl)- - 3,4-Di(3,4-dimethoxyphenyl)pyrrole-2,5-dione

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

369.12123733 g/mol

Monoisotopic Mass

369.12123733 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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